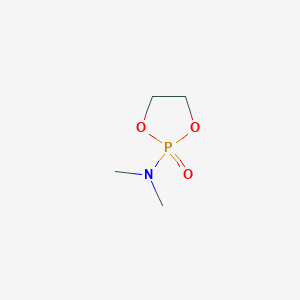
4-Ethylpyridin-3-OL
Descripción general
Descripción
“4-Ethylpyridin-3-OL” is a chemical compound with the molecular formula C7H9NO . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Pyridinols, which include “4-Ethylpyridin-3-OL”, have interesting chemistry due to the presence of two different reactive nucleophilic centers. Either the phenolic oxygen or the pyridine nitrogen may be arylated depending on the reaction conditions such as solvent, arylating agents, base, etc .
Aplicaciones Científicas De Investigación
Magnetic Studies and Coordination Chemistry
4-Ethylpyridin-3-OL has been explored in the field of coordination chemistry and magnetic studies. It has been used in the synthesis of Co(II) thiocyanato coordination polymers, exhibiting properties like slow magnetic relaxations and a metamagnetic transition. The compound forms various structures like monomeric complexes and dimers, showing different magnetic behaviors such as paramagnetism and antiferromagnetism under certain conditions (Wöhlert et al., 2013).
Catalysis and Chemical Reactions
In catalysis, 4-Ethylpyridin-3-OL has been used to demonstrate different chemoselectivities under hydroformylation conditions. It shows contrasting reactivity compared to its vinylpyridine isomers, exhibiting a distinct hydrogenation pathway to form 4-ethylpyridine (Settambolo et al., 1998).
Spectroscopy and Force Field Studies
Spectroscopic studies involving 4-Ethylpyridin-3-OL have been conducted to derive Urey-Bradley force constants and understand its vibrational properties. This research contributes to the detailed understanding of the vibrational modes of the compound, which is essential for its applications in various scientific fields (Topacli & Bayari, 1999).
Chromatography and Analytical Chemistry
The compound's derivatives have been used in developing novel polymer-based stationary phases for supercritical fluid chromatography. This is particularly significant for analyzing basic compounds, demonstrating the versatility of 4-Ethylpyridin-3-OL derivatives in analytical chemistry (West et al., 2018).
Antimicrobial Applications
In the field of medicinal chemistry, derivatives of 4-Ethylpyridin-3-OL have been synthesized and evaluated for their antimicrobial activity. These compounds showed potential as antimicrobial agents, with some demonstrating significant inhibition against bacteria and fungi (Gaonkar et al., 2006).
Electrochemistry and Material Science
4-Ethylpyridin-3-OL has been studied in the context of zinc electrowinning from acidic sulfate solutions. Its effects on current efficiency, power consumption, and zinc morphology highlight its potential applications in electrochemistry and material science (Das et al., 1997).
Propiedades
IUPAC Name |
4-ethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-8-5-7(6)9/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALUUYQCMYMFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510264 | |
| Record name | 4-Ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyridin-3-OL | |
CAS RN |
83431-03-2 | |
| Record name | 4-Ethyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83431-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















